4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for their therapeutic potential .
Preparation Methods
The synthesis of 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods often utilize acyclic reagents to streamline the synthesis process .
Chemical Reactions Analysis
4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Specific conditions and reagents depend on the desired outcome of the reaction.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Scientific Research Applications
4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of various therapeutic agents, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents.
Biological Research: The compound is used to study the dynamics of intracellular processes and as a chemosensor.
Industrial Applications: It is utilized in the development of fluorescent molecules for optical applications.
Mechanism of Action
The mechanism of action of 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Zaleplon: A sedative agent used for the treatment of insomnia.
Indiplon: Another sedative agent with similar applications.
Ocinaplon: An anxiolytic agent used for the treatment of anxiety disorders.
The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethyl group, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C15H14F3N7 |
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Molecular Weight |
349.31 g/mol |
IUPAC Name |
5-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14F3N7/c16-15(17,18)11-9-14(20-10-19-11)24-7-5-23(6-8-24)12-2-4-25-13(22-12)1-3-21-25/h1-4,9-10H,5-8H2 |
InChI Key |
JGHUPCHYCMWFST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=NN3C=C2)C4=NC=NC(=C4)C(F)(F)F |
Origin of Product |
United States |
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